A Technical Guide to 1-[2-(Methylsulfonyl)phenyl]ethanamine: Synthesis, Characterization, and Scientific Context
A Technical Guide to 1-[2-(Methylsulfonyl)phenyl]ethanamine: Synthesis, Characterization, and Scientific Context
Introduction: Defining the Target and Navigating the Data Landscape
1-[2-(Methylsulfonyl)phenyl]ethanamine is a substituted phenethylamine, a class of organic compounds known for a wide range of pharmacological activities, primarily as central nervous system stimulants.[1] The core structure consists of a phenyl ring attached to an ethanamine sidechain, with a methylsulfonyl (-SO₂CH₃) group at the ortho (2-position) of the phenyl ring. This specific substitution pattern distinguishes it from its more commonly documented meta- and para-isomers.
A comprehensive review of publicly accessible chemical databases and commercial catalogs reveals a notable absence of a specific CAS number or extensive experimental data for 1-[2-(Methylsulfonyl)phenyl]ethanamine. This suggests the compound is either a novel entity, a specialized research intermediate not in general circulation, or a challenging synthetic target. This guide, therefore, adopts a proactive, experience-based approach. It serves as a roadmap for researchers, providing a proposed, scientifically-grounded pathway for its synthesis, a rigorous protocol for its structural validation, and a discussion of its potential properties and applications based on the established behavior of closely related analogues.
Section 1: Compound Identification and Comparative Analysis
To establish a clear frame of reference, it is essential to differentiate the target compound from its isomers and its likely synthetic precursor. The lack of a dedicated CAS number for the target compound necessitates this comparative approach for clarity and scientific accuracy.
| Identifier | 1-[2-(Methylsulfonyl)phenyl]ethanamine (Target) | 1-[2-(Methylsulfanyl)phenyl]ethan-1-amine (Precursor) | (R)-1-[4-(Methylsulfonyl)phenyl]ethanamine (Para-Isomer) |
| Structure | (Image of ortho-sulfonyl structure) | (Image of ortho-sulfanyl structure) | (Image of para-sulfonyl structure) |
| CAS Number | Not Assigned | 1552266-84-8[2] | 1038393-47-3[3] |
| Molecular Formula | C₉H₁₃NO₂S | C₉H₁₃NS | C₉H₁₃NO₂S |
| Molecular Weight | 199.27 g/mol | 167.27 g/mol [2] | 199.27 g/mol [3] |
| Key Difference | Methylsulfonyl group at ortho -position | Methylsulfanyl group at ortho -position | Methylsulfonyl group at para -position |
Section 2: A Proposed Pathway for Synthesis
The most logical and field-proven approach to synthesizing the target compound is through the oxidation of its readily available methylsulfanyl (thioether) analogue, 1-[2-(Methylsulfanyl)phenyl]ethan-1-amine. The conversion of a sulfide to a sulfone is a fundamental and reliable transformation in organic chemistry.
Causality in Experimental Design:
The proposed two-step synthesis begins with a commercially available ketone, proceeds to the precursor amine, and culminates in a selective oxidation.
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Reductive Amination (Step 1): This standard method converts a ketone to an amine. The choice of ammonia as the nitrogen source and a reducing agent like sodium cyanoborohydride or catalytic hydrogenation provides a direct and efficient route to the primary amine.
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Oxidation (Step 2): The critical step is the oxidation of the thioether to the sulfone.
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Reagent Choice: Hydrogen peroxide (H₂O₂) in the presence of a catalyst like sodium tungstate or in a solvent like acetic acid is a common and effective choice for this transformation.[4] It is a powerful oxidant capable of achieving the full oxidation from sulfide to sulfone. Alternative reagents include meta-Chloroperoxybenzoic acid (m-CPBA).
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Reaction Control: The reaction must be carefully monitored (e.g., by Thin Layer Chromatography, TLC) to ensure the reaction goes to completion without over-oxidation or side reactions. The use of a stoichiometric amount of the oxidizing agent is crucial.
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Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of 1-[2-(Methylsulfanyl)phenyl]ethan-1-amine (Precursor)
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To a solution of 2'-(methylthio)acetophenone (1 equivalent) in methanol, add ammonium acetate (10 equivalents).
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Stir the mixture at room temperature for 1 hour.
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Add sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) portion-wise over 30 minutes.
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Continue stirring at room temperature for 24 hours until the reaction is complete as monitored by TLC.
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Quench the reaction by the slow addition of 2M HCl.
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Extract the aqueous layer with dichloromethane (DCM).
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Basify the aqueous layer with NaOH and extract with DCM.
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the precursor amine.
Step 2: Oxidation to 1-[2-(Methylsulfonyl)phenyl]ethanamine (Target Compound)
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Dissolve the precursor amine, 1-[2-(Methylsulfanyl)phenyl]ethan-1-amine (1 equivalent), in glacial acetic acid.
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Cool the solution to 0-5°C in an ice bath.
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Slowly add hydrogen peroxide (30% aqueous solution, 2.5 equivalents) dropwise, maintaining the temperature below 10°C.
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Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.[5]
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Once the starting material is consumed, carefully quench the reaction with a saturated solution of sodium bisulfite.
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Neutralize the solution with a saturated sodium bicarbonate solution.
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Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under vacuum.
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Purify the crude product via column chromatography on silica gel.
Visualization: Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Section 3: A Self-Validating System for Structural Elucidation
Given the absence of reference data, confirming the identity and purity of the newly synthesized 1-[2-(Methylsulfonyl)phenyl]ethanamine is paramount. The following multi-technique approach constitutes a self-validating system, where each analysis provides complementary information to build a conclusive structural proof.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To confirm the molecular structure and connectivity of the atoms.
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Methodology:
-
Dissolve 5-10 mg of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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Acquire ¹H NMR and ¹³C NMR spectra.
-
-
Expected ¹H NMR Spectral Features:
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Aromatic Region (approx. 7.2-8.0 ppm): Four distinct protons on the phenyl ring. The proton ortho to the sulfonyl group is expected to be significantly downfield-shifted due to the group's strong electron-withdrawing nature.
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Methine Proton (-CH(NH₂)-): A quartet (split by the methyl group) around 4.0-4.5 ppm.
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Methylsulfonyl Protons (-SO₂CH₃): A sharp singlet of 3 protons, typically around 3.0-3.3 ppm.
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Side-chain Methyl Protons (-CH₃): A doublet (split by the methine proton) around 1.4-1.6 ppm.
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Amine Protons (-NH₂): A broad singlet which may exchange with D₂O.
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Protocol 2: Mass Spectrometry (MS)
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Objective: To confirm the molecular weight and elemental composition.
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Methodology:
-
Dissolve a small sample in a suitable solvent (e.g., methanol/water).
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Analyze using high-resolution mass spectrometry (HRMS) with an electrospray ionization (ESI) source in positive ion mode.
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-
Expected Results:
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The primary ion observed should be the protonated molecule [M+H]⁺.
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The exact mass should correspond to the calculated value for C₉H₁₄NO₂S⁺ (200.0740), confirming the molecular formula.
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Protocol 3: High-Performance Liquid Chromatography (HPLC)
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Objective: To determine the purity of the synthesized compound.
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Methodology:
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Develop a reversed-phase HPLC method (e.g., C18 column).
-
Use a mobile phase gradient of water and acetonitrile, both containing a small amount of an additive like formic acid or TFA to ensure good peak shape.
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Monitor the elution profile using a UV detector (e.g., at 254 nm).
-
-
Expected Results:
-
A pure sample should exhibit a single major peak, with purity typically calculated as >95% by area percentage.
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Visualization: Analytical Workflow
Caption: A multi-technique workflow for compound validation.
Section 4: Potential Applications and Biological Context
While no specific biological data exists for 1-[2-(Methylsulfonyl)phenyl]ethanamine, its structural features allow for informed hypotheses regarding its potential applications, drawing from the extensive research on related molecules.
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CNS Activity: As a substituted phenethylamine, the compound is a structural analogue of many known neuromodulators and psychoactive drugs.[1] These compounds often interact with monoamine neurotransmitter systems, such as those for dopamine, norepinephrine, and serotonin.[6] The specific substitution on the phenyl ring can significantly alter potency and selectivity for various receptors and transporters.[7] Therefore, the target compound warrants investigation for its potential as a CNS stimulant, antidepressant, or as a research tool to probe monoamine systems.
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Pharmaceutical Intermediate: The methylsulfonyl group is a common substituent in medicinal chemistry, often used to improve solubility, metabolic stability, and cell permeability.[8] The ethanamine sidechain is a key pharmacophore in many biologically active compounds. The target molecule could therefore serve as a valuable building block in the synthesis of more complex drug candidates, particularly for neurological or inflammatory disorders.[9]
Conclusion
1-[2-(Methylsulfonyl)phenyl]ethanamine represents an intriguing but poorly documented chemical entity. This guide addresses the current information gap by providing a comprehensive, scientifically robust framework for its de novo synthesis and rigorous characterization. By leveraging established chemical principles and drawing logical comparisons to well-known analogues, we establish a clear path forward for researchers. The proposed synthetic route via oxidation of the corresponding thioether and the multi-platform analytical validation system provide the necessary tools for any laboratory to produce and confirm this compound. Its potential as a CNS-active agent or a key pharmaceutical intermediate makes it a worthy target for future investigation.
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